6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pyrazole moiety and a methylphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by its attachment to the pyrimidine core. The final step involves the introduction of the methylphenyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial synthesis often emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the design of novel materials with specific electronic or optical properties.
Biology: The compound is used in biochemical assays to study enzyme activity, protein interactions, and other biological processes.
Industry: It may be employed in the synthesis of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-chlorophenyl)pyrimidin-4-amine
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)pyrimidin-4-amine
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)pyrimidin-4-amine
Uniqueness
Compared to similar compounds, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-11-4-6-14(7-5-11)19-15-9-16(18-10-17-15)21-13(3)8-12(2)20-21/h4-10H,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEKPMKGHSALHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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